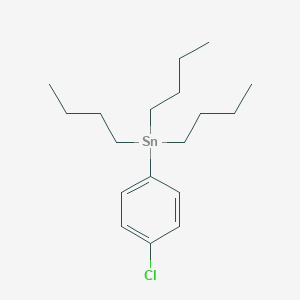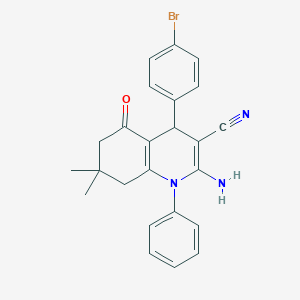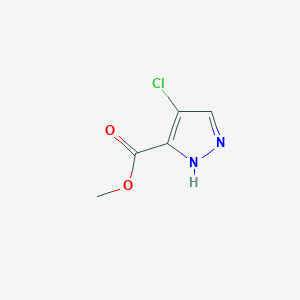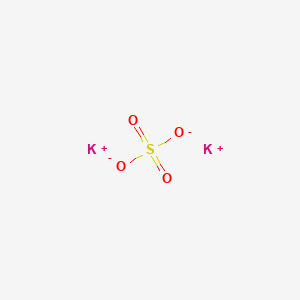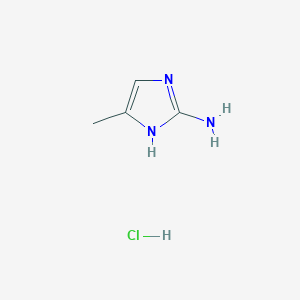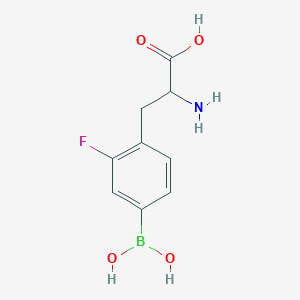
2-アミノ-3-(4-ボロノ-2-フルオロフェニル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H11BFNO4. This compound is a derivative of phenylalanine, an essential amino acid involved in protein synthesis.
科学的研究の応用
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in relation to amino acid metabolism.
Medicine: Research has explored its potential use in cancer therapy, where it may enhance the cell-killing effect when combined with thermal neutron irradiation.
Industry: The compound’s boron-containing structure makes it valuable for various industrial applications, including materials science and catalysis.
作用機序
Target of Action
It is a derivative of phenylalanine , which is an essential amino acid involved in protein synthesis.
Mode of Action
As a phenylalanine derivative , it may interact with the body’s metabolic processes involving amino acids.
Biochemical Pathways
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
One study noted an enhanced cell-killing effect when cells treated with a similar compound were irradiated with thermal neutrons . This suggests potential applications in cancer therapy.
Action Environment
It’s important to note that this compound is used for scientific research or drug declaration .
準備方法
The synthesis of 2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid can be achieved by several methods, including the reaction of 2-amino-3-(4-fluorophenyl)propanoic acid with boron tribromide, boron trifluoride, or boron trichloride. These reactions typically require controlled conditions to ensure the proper formation of the boron-containing compound.
化学反応の分析
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the boron-containing group, leading to various derivatives.
Substitution: The compound can participate in substitution reactions, where the boron group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-3-(4-fluorophenyl)propanoic acid: This compound lacks the boron group, making it less versatile in certain applications.
Phenylalanine: As the parent compound, phenylalanine does not contain the boron or fluorine groups, limiting its use in specific biochemical experiments.
The presence of both boron and fluorine in 2-Amino-3-(4-borono-2-fluorophenyl)propanoic acid makes it unique and valuable for a wide range of scientific research applications.
特性
IUPAC Name |
2-amino-3-(4-borono-2-fluorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGVVBGRTWMSPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306792 |
Source


|
| Record name | 4-Borono-2-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
292050-22-7 |
Source


|
| Record name | 4-Borono-2-fluorophenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=292050-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Borono-2-fluorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


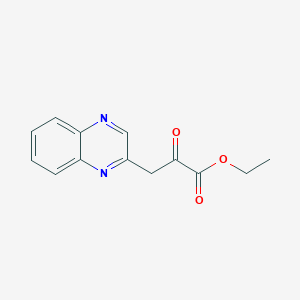
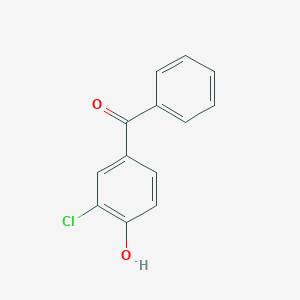
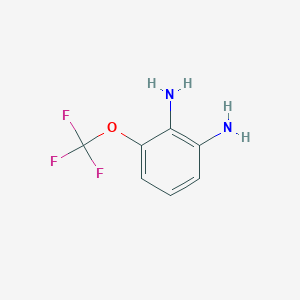
![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B179474.png)
